

Spectral Data Analysis of 2-(Oxetan-3-yl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Oxetan-3-yl)ethanamine

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Introduction

2-(Oxetan-3-yl)ethanamine is a saturated heterocyclic compound containing a four-membered oxetane ring and a primary amine functional group. This guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this molecule. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectral features based on the analysis of its functional groups and structural analogues. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and identification of **2-(Oxetan-3-yl)ethanamine** and related structures.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **2-(Oxetan-3-yl)ethanamine**. These predictions are based on established chemical shift ranges, fragmentation patterns, and vibrational frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0 ppm)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-NH ₂	1.0 - 2.5	Broad Singlet	2H
-CH ₂ - (oxetane)	4.4 - 4.8	Triplet	2H
-CH ₂ - (oxetane)	4.2 - 4.6	Triplet	2H
-CH- (oxetane)	3.0 - 3.5	Multiplet	1H
-CH ₂ - (ethyl)	2.7 - 3.0	Triplet	2H
-CH ₂ - (ethyl)	1.7 - 2.1	Quartet	2H

Note: The N-H protons of primary amines often appear as a broad singlet and their chemical shift can be concentration-dependent. The protons on the oxetane ring are expected to show complex splitting patterns due to coupling with each other.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-CH ₂ - (oxetane)	70 - 75
-CH- (oxetane)	35 - 40
-CH ₂ - (ethyl, adjacent to N)	40 - 45
-CH ₂ - (ethyl)	30 - 35

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
101	Molecular Ion $[M]^+$
100	$[M-H]^+$
84	$[M-NH_3]^+$
71	Loss of ethylene from oxetane ring
57	Fragmentation of the oxetane ring
44	$[CH_2=NH_2]^+$ (from α -cleavage)
30	$[CH_2=NH_2]^+$ (common fragment for primary amines)

Note: The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd mass, which is a useful diagnostic tool (the Nitrogen Rule).[1] The base peak in the mass spectrum of a primary amine is often the result of α -cleavage.[2][3]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm^{-1})	Functional Group	Vibration
3300 - 3500	N-H	Symmetric and Asymmetric Stretching (two bands for primary amine)[4]
2850 - 2960	C-H	Stretching (alkane)
1590 - 1650	N-H	Bending (scissoring)[4]
1050 - 1150	C-O-C	Stretching (ether in a strained ring)
950 - 1000	Oxetane Ring	Ring Vibration ("breathing")

Experimental Protocols

The following are general protocols for obtaining spectral data for a liquid organic compound such as **2-(Oxetan-3-yl)ethanamine**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean, dry NMR tube.^[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.^[6]
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate nucleus (^1H or ^{13}C).
- **Data Acquisition:** The magnetic field is "shimmed" to achieve homogeneity.^[7] For a ^1H NMR spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, which has a much lower natural abundance, a larger number of scans are typically required to achieve a good signal-to-noise ratio.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.^[8] The solution should be free of any particulate matter.
- **Sample Introduction:** The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC) or gas chromatography (GC).
- **Ionization:** The molecules are ionized. For a volatile compound like this, Electron Ionization (EI) is a common method. Electrospray Ionization (ESI) is another option, especially when coupled with LC.^[9]

- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

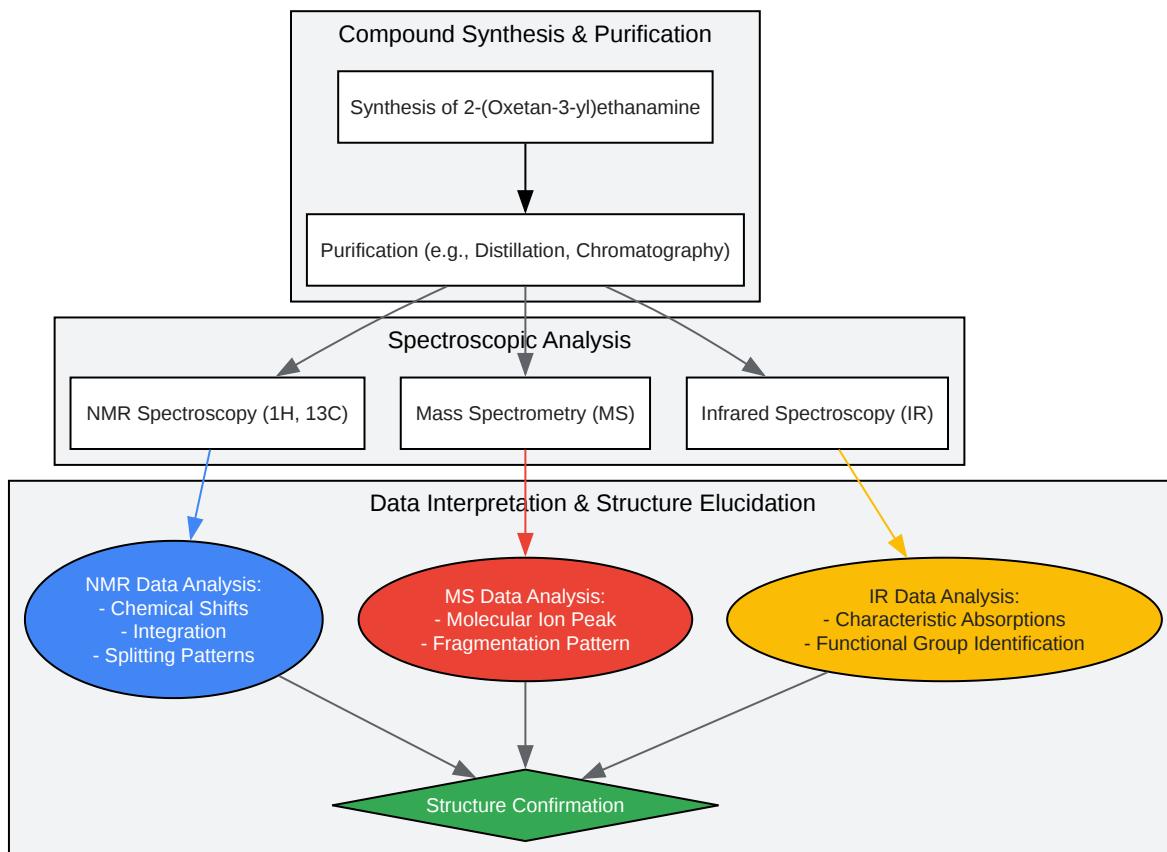
Infrared (IR) Spectroscopy

- Sample Preparation (for a liquid): Place a drop of the neat (undiluted) liquid sample onto the surface of one salt plate (e.g., NaCl or KBr).[10] Place a second salt plate on top to create a thin liquid film between the plates.[11]
- Background Spectrum: An initial IR scan of the empty instrument is taken to obtain a background spectrum of the air (containing CO₂ and H₂O).[12]
- Sample Spectrum: Place the prepared salt plates into the sample holder of the IR spectrometer. The IR beam is passed through the sample, and the instrument records the frequencies at which the radiation is absorbed.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.[12]

Visualizations

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a novel organic compound.



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Caption: Workflow for the synthesis, purification, and structural elucidation of **2-(Oxetan-3-yl)ethanamine** using spectroscopic methods.

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